
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired stereochemistry . The reaction conditions are generally mild, with temperatures ranging from 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the use of asymmetric catalytic hydrogenation. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high enantiomeric purity . The process involves the use of chiral ligands and catalysts to ensure the correct stereochemistry is achieved.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-methylcyclohexanamine
- (1R,2S)-2-phenylcyclopropanaminium
- (1R,2S)-2-(methylamino)-1-phenylpropyl acetate
Uniqueness
What sets (1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral molecules and in pharmacological research.
Propiedades
Número CAS |
77612-23-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,2S)-2-hydroxy-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-,7+/m1/s1 |
Clave InChI |
OIQHXTTYAMZXMI-RQJHMYQMSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCCC[C@@H]1O |
SMILES canónico |
CNC(=O)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


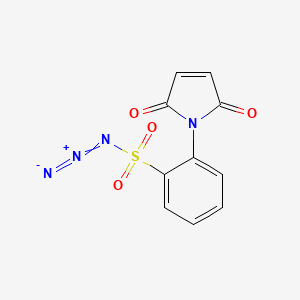
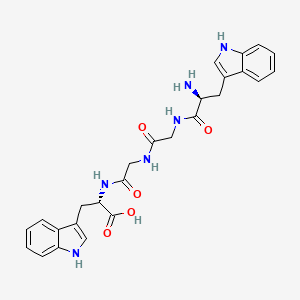
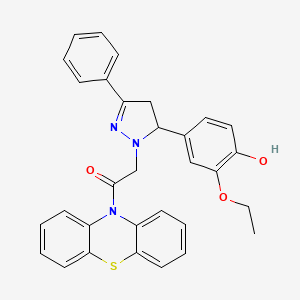

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

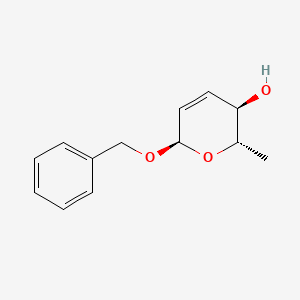
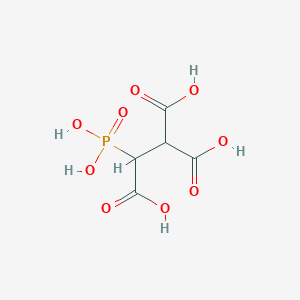


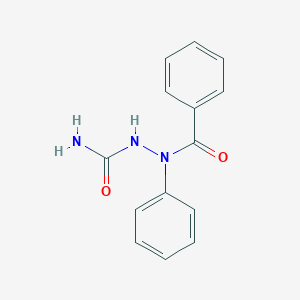
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)


